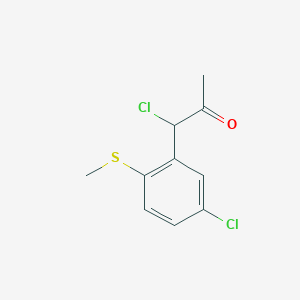

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted at the 1-position with a chlorine atom and a 5-chloro-2-(methylthio)phenyl group.

Properties

Molecular Formula |

C10H10Cl2OS |

|---|---|

Molecular Weight |

249.16 g/mol |

IUPAC Name |

1-chloro-1-(5-chloro-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,1-2H3 |

InChI Key |

QKYODXOROGMEMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid or derivatives of chlorinated methylthio-substituted phenyl compounds. The key intermediates include:

- 5-chlorothiophene-2-carbonyl chloride (prepared from the corresponding carboxylic acid)

- 1-(5-chloro-2-(methylthio)phenyl)propan-2-one (aryl ketone intermediate)

Method 1: Chlorination of 1-(5-chloro-2-(methylthio)phenyl)propan-2-one

One direct approach involves the chlorination of the alpha position of the ketone group in 1-(5-chloro-2-(methylthio)phenyl)propan-2-one to yield the target compound.

- Procedure: The ketone is treated with a chlorinating agent such as thionyl chloride or other chlorinating reagents under controlled temperature conditions.

- Reaction conditions: Typically carried out in an inert solvent like toluene at low temperatures (15–18 °C) to control selectivity and yield.

- Mechanism: The alpha hydrogen adjacent to the ketone is substituted by chlorine via electrophilic substitution, facilitated by the electron-withdrawing effect of the ketone and aromatic substituents.

This method is supported by analogous chlorination steps described in patent EP1583761B1, where chlorination of related ketones is performed under mild conditions with thionyl chloride in toluene.

Method 2: Friedel-Crafts Acylation Followed by Chlorination

An alternative synthetic route involves:

- Friedel-Crafts acylation of 5-chloro-2-(methylthio)benzene with propanoyl chloride or an equivalent acylating agent to produce 1-(5-chloro-2-(methylthio)phenyl)propan-2-one .

- Subsequent alpha-chlorination of the ketone moiety to introduce the chlorine atom at the alpha position, resulting in the target compound.

- Catalysts and conditions: Lewis acids such as aluminum chloride are used in the acylation step under anhydrous conditions.

- Chlorination: Similar to Method 1, the alpha position is chlorinated with reagents like thionyl chloride or phosphorus pentachloride.

This approach is inferred from general Friedel-Crafts acylation techniques and supported by the chlorination methods described in the literature for related compounds.

Method 3: Carbonyl Chloride Intermediate Route

This method involves preparing the acid chloride intermediate followed by amide or ketone formation:

- Starting from 5-chlorothiophene-2-carboxylic acid , conversion to 5-chlorothiophene-2-carbonyl chloride is achieved using thionyl chloride in toluene.

- The acid chloride intermediate is then reacted with appropriate nucleophiles to form amides or ketones.

- Subsequent functionalization steps introduce the methylthio group and chlorination at the alpha position.

This multi-step approach is detailed in patent literature (EP1583761B1 and WO2004060887A1), highlighting the preparation of chlorinated thiophene derivatives and their conversion to related ketones.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Direct Alpha-Chlorination | 1-(5-chloro-2-(methylthio)phenyl)propan-2-one | Thionyl chloride or similar | Low temp (15–18 °C), toluene | High selectivity, fewer steps | Requires preformed ketone |

| 2. Friedel-Crafts + Chlorination | 5-chloro-2-(methylthio)benzene + acyl chloride | AlCl3, thionyl chloride | Anhydrous, controlled heating | Straightforward aromatic acylation | Multi-step, sensitive to moisture |

| 3. Acid Chloride Intermediate | 5-chlorothiophene-2-carboxylic acid | Thionyl chloride, nucleophiles | Ambient to 115 °C, toluene | Versatile intermediate for derivatives | Longer synthesis, multiple purifications |

Research Findings and Notes

- The use of thionyl chloride is recurrent as a chlorinating agent for both acid chlorides and alpha-chlorination of ketones due to its efficiency and mild reaction conditions.

- Controlling reaction temperature is critical to avoid over-chlorination or decomposition.

- Solvent choice, typically toluene , plays a role in solubility and reaction rate.

- The methylthio substituent on the aromatic ring influences the electronic environment, affecting reactivity and chlorination selectivity.

- Purification usually involves filtration, washing, and drying under vacuum to obtain the pure chlorinated ketone.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy/Thioether Substituents

The following compounds share the propan-2-one core but differ in substituents, leading to distinct physicochemical and functional properties:

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethoxy (-OCF₃) and chlorine substituents increase electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions .

- Steric and Solubility Effects: Methylthio (-SMe) groups improve solubility in nonpolar solvents compared to methoxy (-OMe) analogues .

Hydrazin-ylidene Derivatives

These compounds replace the aromatic substituent with hydrazine-based moieties, altering their chemical behavior:

Key Observations :

Biological Activity

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one (CAS No. 1804172-20-0) is an organic compound with significant biological activity, primarily attributed to its unique structural features and chemical reactivity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHClOS, with a molecular weight of approximately 249.16 g/mol. The compound features a chloromethyl group and a methylthio group attached to a phenylpropanone core, which enhances its lipophilicity and interaction with biological targets .

The biological activity of this compound is largely due to its ability to act as an electrophile. The chloromethyl group can alkylate nucleophilic sites on biomolecules, potentially leading to enzyme inhibition and disruption of cellular processes. This reactivity makes it a candidate for various therapeutic applications, particularly in cancer treatment .

Key Biological Activities

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential use in drug development for metabolic disorders.

-

Cytotoxicity :

- Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC values for these cell lines suggest significant potency compared to standard chemotherapeutics like cisplatin .

- Apoptosis Induction :

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects and mechanisms of action of this compound:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest (G0/G1 phase) |

| HeLa | 25 | Enzyme inhibition |

These results highlight the compound's effectiveness across different cancer types, suggesting broad applicability in oncology .

Safety Profile

The safety data for this compound indicates that it is classified as hazardous under EU regulations, necessitating careful handling in laboratory settings. The compound's toxicological profile should be further explored to ensure safe application in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.